REACTION_CXSMILES
|
[NH2:1][CH:2]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][NH:11]2)=[CH:6][CH:5]=1)[CH3:3].S(OC)(O[CH3:18])(=O)=O.[O-2].[Mg+2]>C1(C)C=CC=CC=1>[NH2:1][CH:2]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][N:11]2[CH3:18])=[CH:6][CH:5]=1)[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
NC(C)C1=CC=C2CCCNC2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at that temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature is then increased to 100°-105° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
inorganic material is filtered off
|
Type
|
ADDITION
|
Details
|
HCl are added to the toluene solution
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is subsequently further extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases are dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under a water-jet vacuum, 1.2 g of crude product
|
Type
|
CUSTOM
|
Details
|
are obtained which
|
Type
|
CUSTOM
|
Details
|
can be purified by flash chromatography on silica gel (eluant: ethyl acetate/n-hexane 1: 1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C)C1=CC=C2CCCN(C2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |